molecular formula C6H13NO2 B118650 2-(2-Methyl-1,3-dioxolan-2-yl)ethanamine CAS No. 62240-37-3

2-(2-Methyl-1,3-dioxolan-2-yl)ethanamine

Cat. No. B118650
CAS RN: 62240-37-3
M. Wt: 131.17 g/mol
InChI Key: GVVWCRQQBUQLMZ-UHFFFAOYSA-N
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Description

“2-(2-Methyl-1,3-dioxolan-2-yl)ethanamine” is a chemical compound with the empirical formula C5H11NO2 . It is often incorporated into fruity-floral creations for soaps, detergents, and toiletries .

Scientific Research Applications

  • DNA Interaction and Cytotoxicity : Kumar et al. (2012) synthesized Cu(II) complexes with tridentate ligands, including variants similar to 2-(2-Methyl-1,3-dioxolan-2-yl)ethanamine. These complexes showed significant DNA binding and minor structural changes to DNA. Their in vitro cytotoxicity assay demonstrated low toxicity for cancer cell lines, suggesting potential applications in cancer research (Kumar et al., 2012).

  • Chemical Synthesis and Structural Analysis : Canpolat and Kaya (2005) studied the synthesis and formation of new vic-dioxime complexes, involving compounds similar to 2-(2-Methyl-1,3-dioxolan-2-yl)ethanamine. These compounds formed various molecular complexes with different metals, indicating potential applications in materials science and catalysis (Canpolat & Kaya, 2005).

  • Polymer Research : Coskun et al. (1998) explored the synthesis, characterization, and thermal degradation of polymers derived from compounds structurally related to 2-(2-Methyl-1,3-dioxolan-2-yl)ethanamine. Their research contributes to a deeper understanding of polymer stability and degradation, which is crucial in materials science (Coskun et al., 1998).

  • In Vitro Cytotoxicity in Cancer Research : Kim et al. (1994) synthesized novel platinum(II) complexes incorporating a structure akin to 2-(2-Methyl-1,3-dioxolan-2-yl)ethanamine. They demonstrated reduced cross-resistance in cisplatin-resistant cells, highlighting its potential in developing new anticancer drugs (Kim et al., 1994).

  • Oxidation Studies : Schnurpfeil and Maurer (1994) researched the liquid-phase oxidation of ethane diol, involving the formation of 1,3-dioxolane compounds. This study contributes to the understanding of oxidation processes in organic chemistry (Schnurpfeil & Maurer, 1994).

  • Stereochemistry in Chemical Reactions : Kobayashi and Simamura (1973) investigated the stereochemistry of the 1,3-dioxolan-2-yl radical, which is structurally related to 2-(2-Methyl-1,3-dioxolan-2-yl)ethanamine. Their study provides insights into the behavior of these radicals in chemical reactions, relevant for synthetic chemistry (Kobayashi & Simamura, 1973).

properties

IUPAC Name

2-(2-methyl-1,3-dioxolan-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-6(2-3-7)8-4-5-9-6/h2-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVVWCRQQBUQLMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCCO1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50449086
Record name 2-(2-methyl-1,3-dioxolan-2-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50449086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methyl-1,3-dioxolan-2-yl)ethanamine

CAS RN

62240-37-3
Record name 2-(2-methyl-1,3-dioxolan-2-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50449086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 62240-37-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
R Boulahjar, A Ouach, C Matteo, S Bourg… - Journal of medicinal …, 2012 - ACS Publications
The development of CDK and GSK3 inhibitors has been regarded as a potential therapeutic approach, and a substantial number of diverse structures have been reported to inhibit …
Number of citations: 61 pubs.acs.org
X Huang - 2015 - core.ac.uk
With the rapid spread of drug resistance to chloroquine, the development of effective, safe, and affordable antimalarial drugs has become one of the most pressing health priorities …
Number of citations: 2 core.ac.uk

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